molecular formula C21H16BrClN2O2S2 B12017158 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one CAS No. 617696-86-3

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one

Cat. No.: B12017158
CAS No.: 617696-86-3
M. Wt: 507.9 g/mol
InChI Key: REIUMGPXLJQGJU-ZCXUNETKSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one: , also known by its systematic name, is a complex organic compound with a distinctive structure. Let’s break down its name:

  • The indolin-3-ylidene moiety indicates that it contains an indoline ring (a bicyclic structure) with a carbonyl group attached at the 2-position.
  • The 2-thioxothiazolidin-4-one portion refers to a five-membered ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position.
  • The 5-bromo and 2-chlorobenzyl substituents indicate halogen atoms attached to specific positions on the benzene ring.

This compound likely exhibits interesting properties due to its unique combination of functional groups.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: The indoline and thiazolidinone rings could be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl groups or halogens may occur.

    Substitution: The halogen atoms may be replaced by other functional groups.

    Cyclization: Intramolecular cyclization reactions could lead to rearrangements.

Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with enzymes or receptors.

    Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.

    Industry: It could find use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or interfering with cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related heterocycles.

: Example reference (not an actual source). : Another example reference (not an actual source).

Properties

CAS No.

617696-86-3

Molecular Formula

C21H16BrClN2O2S2

Molecular Weight

507.9 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16BrClN2O2S2/c1-2-9-24-16-8-7-13(22)10-14(16)17(19(24)26)18-20(27)25(21(28)29-18)11-12-5-3-4-6-15(12)23/h3-8,10H,2,9,11H2,1H3/b18-17-

InChI Key

REIUMGPXLJQGJU-ZCXUNETKSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O

Origin of Product

United States

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